Cas no 1247493-95-3 (1-(1,3-Thiazol-2-yl)cyclopentan-1-amine)

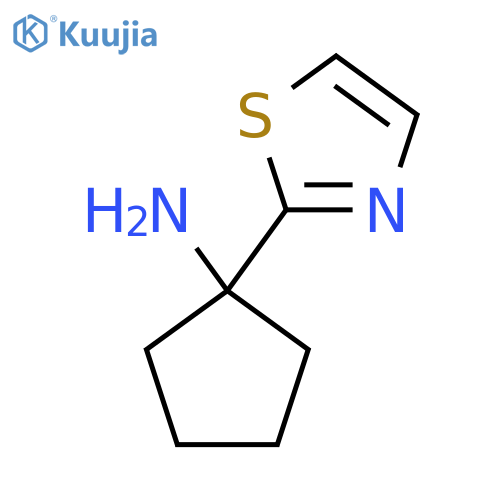

1247493-95-3 structure

商品名:1-(1,3-Thiazol-2-yl)cyclopentan-1-amine

CAS番号:1247493-95-3

MF:C8H12N2S

メガワット:168.259280204773

CID:5216402

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(1,3-thiazol-2-yl)cyclopentan-1-amine

- Cyclopentanamine, 1-(2-thiazolyl)-

- 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine

-

- インチ: 1S/C8H12N2S/c9-8(3-1-2-4-8)7-10-5-6-11-7/h5-6H,1-4,9H2

- InChIKey: CGOSXNDYZHUTJZ-UHFFFAOYSA-N

- ほほえんだ: S1C=CN=C1C1(CCCC1)N

計算された属性

- せいみつぶんしりょう: 168.072

- どういたいしつりょう: 168.072

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2

- 疎水性パラメータ計算基準値(XlogP): 0.9

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-79220-10.0g |

1-(1,3-thiazol-2-yl)cyclopentan-1-amine |

1247493-95-3 | 95.0% | 10.0g |

$3315.0 | 2025-02-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055593-1g |

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine |

1247493-95-3 | 95% | 1g |

¥3808.0 | 2023-04-04 | |

| Enamine | EN300-79220-0.05g |

1-(1,3-thiazol-2-yl)cyclopentan-1-amine |

1247493-95-3 | 95.0% | 0.05g |

$179.0 | 2025-02-22 | |

| Enamine | EN300-79220-0.1g |

1-(1,3-thiazol-2-yl)cyclopentan-1-amine |

1247493-95-3 | 95.0% | 0.1g |

$268.0 | 2025-02-22 | |

| Enamine | EN300-79220-0.5g |

1-(1,3-thiazol-2-yl)cyclopentan-1-amine |

1247493-95-3 | 95.0% | 0.5g |

$601.0 | 2025-02-22 | |

| Enamine | EN300-79220-5.0g |

1-(1,3-thiazol-2-yl)cyclopentan-1-amine |

1247493-95-3 | 95.0% | 5.0g |

$2235.0 | 2025-02-22 | |

| Enamine | EN300-79220-1.0g |

1-(1,3-thiazol-2-yl)cyclopentan-1-amine |

1247493-95-3 | 95.0% | 1.0g |

$770.0 | 2025-02-22 | |

| Enamine | EN300-79220-0.25g |

1-(1,3-thiazol-2-yl)cyclopentan-1-amine |

1247493-95-3 | 95.0% | 0.25g |

$383.0 | 2025-02-22 | |

| Enamine | EN300-79220-2.5g |

1-(1,3-thiazol-2-yl)cyclopentan-1-amine |

1247493-95-3 | 95.0% | 2.5g |

$1509.0 | 2025-02-22 |

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

1247493-95-3 (1-(1,3-Thiazol-2-yl)cyclopentan-1-amine) 関連製品

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量